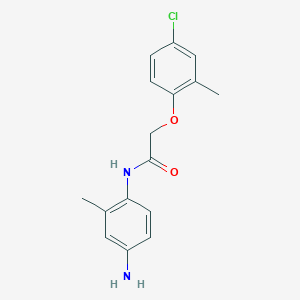

N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Description

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O2/c1-10-8-13(18)4-5-14(10)19-16(20)9-21-15-6-3-12(17)7-11(15)2/h3-8H,9,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQMARNHKUDJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with 4-amino-2-methylphenol and 4-chloro-2-methylphenol.

Formation of Intermediate: The phenols are converted to their respective phenoxyacetyl derivatives using chloroacetyl chloride in the presence of a base such as triethylamine.

Coupling Reaction: The intermediate phenoxyacetyl derivatives are then coupled under suitable conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The amino group in the compound can undergo oxidation to form nitroso or nitro derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom under suitable conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dechlorinated products.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been explored for its potential therapeutic properties. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. Studies have focused on the compound's ability to inhibit specific cancer cell lines, potentially leading to the development of new anticancer agents.

Biochemical Assays

The compound is utilized in various biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific proteins makes it valuable in proteomics research.

Example Application

In studies involving protein kinases, this compound serves as an inhibitor, allowing researchers to elucidate the role of these enzymes in cellular signaling pathways.

Material Science

The compound's unique chemical properties are being investigated for use in material science, particularly in the development of polymers and other materials that require specific chemical functionalities.

Research Focus

Studies are examining how this compound can enhance the properties of polymer matrices, potentially leading to materials with improved mechanical strength and thermal stability.

Mechanism of Action

The mechanism of action of N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares the target compound with structurally related acetamide derivatives, focusing on substituent variations, biological activities, and research findings.

Substituted Phenoxyacetamides with Auxin-like Activity

2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7)

- Structure: Differs in the amine substituent (1,2,4-triazole vs. 4-amino-2-methylphenyl).

- Activity : Acts as a potent auxin agonist in Arabidopsis, inhibiting root growth (IC₅₀ ~1 µM) and inducing auxin-responsive gene expression. WH7’s triazole group enhances hydrogen bonding with auxin receptors .

- Applications : Used to study auxin signaling pathways in plants .

2-(4-Chloro-2-methylphenoxy)-N-(4-methoxyphenyl)acetamide

- Structure: Methoxy group replaces the amino group on the phenyl ring.

- Activity: Exhibits herbicidal properties similar to 2,4-D but with reduced phytotoxicity in non-target species. The methoxy group improves membrane permeability .

TMEM16A/ANO1 Channel Inhibitors

Ani9 (2-(4-Chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]acetamide)

- Structure: Contains a methoxyphenyl-imine group instead of 4-amino-2-methylphenyl.

- Applications: Tool compound for studying ANO1’s role in mucus secretion and cancer .

Herbicide Intermediates and API Precursors

2-(4-Chloro-2-methylphenoxy)-N-[(cyclohexylcarbamothioyl)amino]acetamide

- Structure : Cyclohexylcarbamothioyl substituent enhances lipophilicity.

- Applications : High-purity intermediate for pharmaceuticals and agrochemicals. The thiourea group facilitates metal chelation in catalytic synthesis .

N-(2-Chlorophenyl)-2-(2-methyl-4-chlorophenoxy)acetamide (MCPCA)

Structure-Activity Relationship (SAR) Analysis

Key SAR Trends :

- Aromatic Amines: The 4-amino-2-methylphenyl group (target compound) may confer unique receptor binding compared to triazole (WH7) or methoxy (Ani9) substituents.

- Halogenation: The 4-chloro-2-methylphenoxy group enhances lipid solubility and target affinity across analogs.

- Polar Groups: Methoxy or amino substituents improve water solubility but may reduce membrane permeability compared to lipophilic groups like cyclohexylcarbamothioyl .

Biological Activity

N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, with a CAS number of 1020057-15-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

The compound's molecular formula is , and it has a molecular weight of 306.15 g/mol. It is classified as an irritant, and safety data should be observed when handling this compound .

Research indicates that this compound may function through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Modulation of Gene Expression : It appears to affect the expression levels of genes related to various biological processes, particularly those involved in cell proliferation and apoptosis.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, it exhibited significant activity against leukemia cell lines with a GI50 value indicating potent cytotoxic effects .

Osteoclast Inhibition

A notable study focused on the compound's ability to inhibit osteoclastogenesis, which is crucial for bone health. The compound was found to suppress the formation and activity of osteoclasts in vitro, suggesting its potential as a therapeutic agent for treating osteoporosis and other bone-related diseases. The study indicated that it alters mRNA expressions of osteoclast-specific markers and inhibits bone resorption activities .

Case Studies

- Leukemia Cell Line Study : In a controlled laboratory setting, this compound was tested on CCRF-CEM leukemia cells. The results showed a significant reduction in cell viability at concentrations as low as 10 nM, demonstrating its potency as an anticancer agent .

- Osteoporosis Model : In vivo studies utilizing ovariectomized (OVX) mice demonstrated that treatment with this compound prevented OVX-induced bone loss. The results suggest that it may serve as a novel therapeutic option for managing osteoporosis by targeting osteoclast activity .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-Amino-2-methylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, and how can reaction efficiency be improved?

- Methodological Answer : The compound is synthesized via a two-step coupling reaction using 2-(4-chloro-2-methylphenoxy)acetic acid and 4-amino-2-methylaniline. Key steps include:

- Activation of the carboxylic acid with TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 0–5°C to minimize side reactions .

- Coupling with 1,2-diaminobenzene in the presence of 2,6-lutidine as a base.

- Purification via column chromatography (hexane:ethyl acetate, 9:3 v:v) and recrystallization from ethanol.

- Optimization Tips : Adjust stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), use high-purity solvents, and monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regiochemistry and purity in DMSO-d6. For example, the aromatic protons of the 4-chloro-2-methylphenoxy group appear as a doublet at δ 7.2–7.4 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 333.1) .

- X-ray Crystallography : Resolve 3D structure and hydrogen-bonding networks (e.g., C–H⋯O interactions reported in analogous acetamides) .

- Elemental Analysis : Ensure C, H, N content within ±0.5% of theoretical values .

Q. What purification methods are recommended post-synthesis?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane:ethyl acetate gradients to isolate the product from unreacted starting materials.

- Recrystallization : Slow evaporation of ethanolic solutions yields high-purity crystals suitable for X-ray analysis .

- Acid-Base Extraction : Wash organic layers with 2.0 N HCl to remove excess amine, followed by brine to eliminate polar impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing this compound?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d6 to avoid solvent interference in aromatic regions.

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) by analyzing spectra at 25°C vs. 50°C .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguish methylphenyl protons from acetamide NH) .

- Cross-Validation with X-ray Data : Compare experimental NMR shifts with DFT-calculated chemical shifts based on crystallographic coordinates .

Q. What computational methods aid in predicting the reactivity or stability of this acetamide derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the acetamide carbonyl is a potential site for nucleophilic attack (LUMO energy ~ -1.5 eV) .

- Molecular Dynamics (MD) Simulations : Model solvation effects in DCM or ethanol to optimize reaction conditions .

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes with aromatic binding pockets) using AutoDock Vina .

Q. How do substituents on the phenyl rings influence the compound's electronic properties?

- Methodological Answer :

- Hammett Analysis : Correlate substituent σ values (e.g., -Cl: σₚ = +0.23, -CH₃: σₚ = -0.17) with spectroscopic shifts or reaction rates .

- UV-Vis Spectroscopy : Measure λmax shifts in ethanol to assess conjugation effects (e.g., chloro substituents increase π→π* transition energy) .

- Electrochemical Studies : Use cyclic voltammetry to quantify electron-withdrawing/donating effects on redox potentials .

Q. How to analyze hydrogen-bonding networks in the crystal structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Resolve intermolecular interactions (e.g., N–H⋯O and C–H⋯O bonds) with a resolution ≤ 0.8 Å .

- Graph-Set Analysis : Classify hydrogen-bond motifs (e.g., R₂²(8) rings in analogous structures) using software like Mercury .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., H⋯Cl contacts account for ~12% of crystal packing) .

Q. What strategies address low yields in large-scale syntheses?

- Methodological Answer :

- Flow Chemistry : Improve heat/mass transfer using microreactors for exothermic coupling steps .

- Catalyst Screening : Test alternatives to TBTU (e.g., HATU, EDC/HOBt) to enhance coupling efficiency .

- Scale-Up Crystallization : Use anti-solvent precipitation (e.g., add water to DCM) to accelerate crystal nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.